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Compound of Interest

Compound Name: Branaplam Hydrochloride

Cat. No.: B606337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Branaplam (formerly LMI070 or NVS-SM1) is an orally available, small molecule, pyridazine

derivative that has been investigated for its therapeutic potential in neurodegenerative

diseases.[1][2] Initially developed by Novartis for the treatment of Spinal Muscular Atrophy

(SMA), its unique mechanism of action as a pre-mRNA splicing modulator later led to its

exploration for Huntington's disease (HD).[1][3] This document provides a comprehensive

technical guide to the chemical structure, properties, mechanism of action, and key

experimental findings related to branaplam hydrochloride.

Chemical Structure and Physicochemical Properties
Branaplam is a pyridazine derivative.[4] Its chemical and physical properties are summarized

below.
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Property Value Reference(s)

IUPAC Name

(6E)-3-(1H-Pyrazol-4-yl)-6-[3-

(2,2,6,6-tetramethylpiperidin-4-

yl)oxy-1H-pyridazin-6-

ylidene]cyclohexa-2,4-dien-1-

one

[1]

Molecular Formula C22H27N5O2 (Free Base) [1][5]

C22H28ClN5O2

(Hydrochloride Salt)
[6][7]

Molecular Weight 393.49 g/mol (Free Base) [1][5]

429.94 g/mol (Hydrochloride

Salt)
[6][7]

CAS Number 1562338-42-4 (Free Base) [1]

1562338-39-9 (Hydrochloride

Salt)
[7]

Synonyms LMI070, NVS-SM1 [1][2]

Solubility
In DMSO: 3.33 mg/mL (8.46

mM)
[8]

Mechanism of Action
Branaplam functions as a sequence-selective pre-mRNA splicing modulator.[4] Its mechanism

differs depending on the target disease.

Spinal Muscular Atrophy (SMA)
In the context of SMA, the disease is caused by insufficient levels of the Survival Motor Neuron

(SMN) protein due to mutations or deletions in the SMN1 gene.[2][9] A nearly identical gene,

SMN2, exists, but it predominantly produces a truncated, unstable SMN protein because of the

alternative splicing exclusion of exon 7.[2]
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Branaplam acts by stabilizing the transient double-stranded RNA structure formed between the

SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key

component of the spliceosome.[4][9] This stabilization enhances the binding affinity of the U1

snRNP to the 5' splice site of exon 7 in a sequence-selective manner.[3][4] Consequently, this

promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-

length, functional SMN protein.[2][4]
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Caption: Branaplam's mechanism in SMA involves stabilizing the U1 snRNP-SMN2 pre-mRNA

complex.

Huntington's Disease (HD)
For Huntington's disease, which is caused by a CAG repeat expansion in the huntingtin (HTT)

gene, branaplam was found to lower the levels of the mutant huntingtin (mHTT) protein.[10][11]

It achieves this by promoting the inclusion of a novel, 115-base-pair cryptic pseudoexon into

the HTT transcript.[10] The inclusion of this pseudoexon introduces a frameshift, leading to

nonsense-mediated decay of the HTT mRNA and a subsequent reduction in the production of

the toxic mHTT protein.[10]
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Caption: Branaplam's mechanism in HD promotes pseudoexon inclusion, leading to mHTT

reduction.

Preclinical and In Vitro Data
Branaplam has been evaluated in various preclinical models and in vitro assays to determine

its potency, selectivity, and pharmacokinetic profile.

In Vitro Potency and Selectivity
Parameter Value Assay System Reference(s)

EC50 (SMN Protein

Increase)
20 nM

SMN2 minigene

reporter in NSC34

cells

[12][13][14]

IC50 (hERG

Inhibition)
6.3 µM N/A [12][13][14]

IC50 (mHTT

Reduction in Cortical

Neurons)

< 10 nM
HD patient-derived

iPSC cortical neurons
[10]

Preclinical Pharmacokinetics
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Parameter Value Animal Model Dosing Reference(s)

Plasma

Clearance (CL)
25 mL/min/kg

Male Sprague-

Dawley Rat
1 mg/kg IV [8]

Area Under the

Curve (AUC)
3.03 µM·h

Male Sprague-

Dawley Rat
3 mg/kg PO [8]

Bioavailability (F)

(for compound 2)
18% Mouse 10 mg/kg PO [9]

In Vivo Efficacy in SMA Mouse Model
Studies in the SMNΔ7 mouse model of severe SMA demonstrated that oral administration of

branaplam led to significant therapeutic benefits.

Dose (Oral) Outcome Reference(s)

0.03 - 3 mg/kg
Improved body weight and

extended lifespan.
[8][12]

1 - 30 mg/kg

Dose-dependent increases in

full-length SMN RNA and SMN

protein in the brain.

[9]

30 mg/kg

Significant and durable SMN

protein elevation in the brain

for up to 160 hours.

[8]

Experimental Protocols
High-Throughput Screening for SMN2 Splicing
Modulators
The discovery of branaplam originated from a high-throughput phenotypic screen.[9][15]

Cell Line: An NSC34 motor neuron cell line was engineered to stably express an SMN2

minigene reporter.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://file.medchemexpress.com/batch_PDF/HY-19620/Branaplam-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-19620/Branaplam-DataSheet-MedChemExpress.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01291
https://file.medchemexpress.com/batch_PDF/HY-19620/Branaplam-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/branaplam-hydrochloride.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01291
https://file.medchemexpress.com/batch_PDF/HY-19620/Branaplam-DataSheet-MedChemExpress.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01291
https://pubmed.ncbi.nlm.nih.gov/30407821/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Branaplam/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening Process: A library of approximately 1.4 million compounds was screened to

identify molecules that could increase the inclusion of exon 7 in the SMN2 reporter gene.[4]

Hit Confirmation: Initial hits, like the pyridazine compound 2, were confirmed for their ability

to increase SMN protein levels using an ELISA in SMNΔ7 mouse myoblasts and human

patient-derived fibroblasts.[9]
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Caption: Workflow for the discovery and preclinical development of branaplam.
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In Vivo Efficacy Studies in SMNΔ7 Mice
To assess therapeutic relevance, branaplam was tested in a severe mouse model of SMA.[9]

Animal Model: SMNΔ7 mice, which carry a deletion of the mouse Smn gene and express the

human SMN2 gene, were used. These mice exhibit a severe SMA phenotype.

Dosing: Mice were treated orally with branaplam at various doses (e.g., 1, 3, 10, and 30

mg/kg) starting at postnatal day 3.[9]

Endpoints:

Pharmacodynamics: SMN protein levels in tissues like the brain were measured by ELISA

after a course of treatment.[9]

Efficacy: Key outcomes included overall survival and changes in body weight compared to

vehicle-treated controls.[9]

Clinical Development and Status
Branaplam entered clinical trials for SMA and was later repurposed for HD.

SMA (NCT02268552): An open-label, Phase 1/2 first-in-human study was initiated to

evaluate the safety, tolerability, pharmacokinetics, and efficacy of orally administered

branaplam in infants with SMA Type 1.[16][17][18] The study involved dose escalation to

determine the maximum tolerated dose.[16] However, development for SMA was

discontinued in 2021 due to the rapidly advancing treatment landscape, which included three

approved therapies, making it unlikely for branaplam to be a highly differentiated option.[2]

Huntington's Disease (VIBRANT-HD): Following the discovery of its mHTT-lowering effects,

Novartis initiated a Phase 2 trial for HD.[11] In 2021, the FDA granted branaplam orphan

drug status for this indication.[1] However, the study was halted in 2022 and later

discontinued due to safety concerns, specifically the potential for peripheral neuropathy

observed in trial participants.[1][2]

Despite its discontinuation in clinical development, branaplam remains a significant tool

compound for researchers studying splicing modulation and can be used as an Xon inducer for
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controlling gene expression in biomedical research.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Branaplam Hydrochloride: A Technical Overview of a
Novel Splicing Modulator]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606337#branaplam-hydrochloride-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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